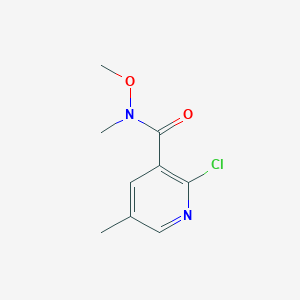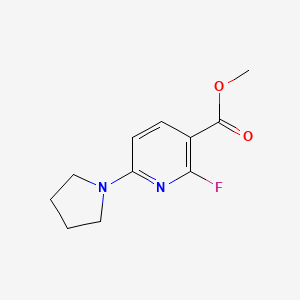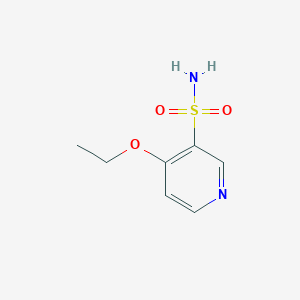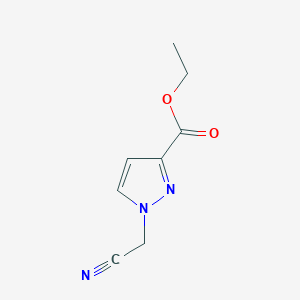![molecular formula C16H22N4O6 B1421055 Methyl 2-{3-[(tert-butoxycarbonyl)amino]-1-pyrrolidinyl}-5-nitronicotinate CAS No. 1242268-00-3](/img/structure/B1421055.png)
Methyl 2-{3-[(tert-butoxycarbonyl)amino]-1-pyrrolidinyl}-5-nitronicotinate
Übersicht
Beschreibung
Methyl 2-tert-butyloxycarbonylaminoacrylate is a similar compound with the molecular formula C9H15NO4 . It’s also known by other names such as Methyl 2- [ (2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoate .
Synthesis Analysis
In a study, an efficient protocol for the synthesis of methyl 2- [ (tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate was reported . The erythro (±) isomer was obtained in excellent yield (93%) using sodium borohydride in methanol at -40°C .Molecular Structure Analysis
The molecular weight of Methyl 2-tert-butyloxycarbonylaminoacrylate is 201.22 g/mol . The InChI code is InChI=1S/C9H15NO4/c1-6(7(11)13-5)10-8(12)14-9(2,3)4/h1H2,2-5H3,(H,10,12) .Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 2-{3-[(tert-butoxycarbonyl)amino]-1-pyrrolidinyl}-5-nitronicotinate” are not available, similar compounds have been studied. For instance, the erythro isomer of a similar compound has been effectively converted into its threo (±) with 100% efficiency, by inversion, using methanesulfonyl chloride, cesium acetate and crown ether-18-6 .Physical And Chemical Properties Analysis
The molecular weight of Methyl 2-tert-butyloxycarbonylaminoacrylate is 201.22 g/mol . The InChI code is InChI=1S/C9H15NO4/c1-6(7(11)13-5)10-8(12)14-9(2,3)4/h1H2,2-5H3,(H,10,12) .Wissenschaftliche Forschungsanwendungen
Spin Trapping and Radical Detection
Methyl 2-{3-[(tert-butoxycarbonyl)amino]-1-pyrrolidinyl}-5-nitronicotinate and its related compounds have been extensively used in the field of spin trapping, particularly for detecting various radicals. Studies have shown that ester-containing nitrones, such as 5-tert-butoxycarbonyl-5-methyl-1-pyrroline N-oxide, are robust spin traps for superoxide (O2*-) and exhibit specific EPR (Electron Paramagnetic Resonance) spectra, making them suitable for detecting and characterizing radicals in biological systems (Tsai et al., 2005).
Synthesis of Diverse Organic Compounds
The compound and its derivatives have been applied in synthesizing various organic compounds. For instance, Rossi et al. (2007) used related compounds for the divergent synthesis of dihydropyridazines, pyrrolidinyl but-3-enoic acid ethyl ester, and amino-pyrroles, highlighting the versatility of these compounds in organic synthesis (Rossi et al., 2007).
Pharmaceutical Research
In the realm of pharmaceutical research, compounds like methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate have been synthesized for potential therapeutic applications. Baš et al. (2001) reported the synthesis of this compound, which can be a precursor for various pharmacologically active agents (Baš et al., 2001).
Biochemical Applications
The compound has also seen use in biochemical applications. Zhao et al. (2001) synthesized a novel cyclic nitrone spin trap, closely related to this compound, which has been effective in detecting superoxide anions and glutathiyl radicals in biological systems. This research highlights the significance of such compounds in studying biochemical oxidation and reduction processes (Zhao et al., 2001).
Wirkmechanismus
Target of Action
Similar compounds have been known to influence the secretion of anabolic hormones .
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with their targets, leading to changes in the secretion of certain hormones .
Biochemical Pathways
Similar compounds have been found to play a role in the supply of fuel during exercise and mental performance during stress-related tasks .
Pharmacokinetics
The synthesis of similar compounds has been reported, which could potentially impact their bioavailability .
Result of Action
Similar compounds have been found to prevent exercise-induced muscle damage .
Action Environment
The synthesis of similar compounds has been reported to be influenced by various bases .
Biochemische Analyse
Biochemical Properties
Methyl 2-{3-[(tert-butoxycarbonyl)amino]-1-pyrrolidinyl}-5-nitronicotinate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with β-hydroxy acids, which are essential intermediates in organic synthesis and are present in lipids and depsipeptides . These interactions are vital for the compound’s role in biochemical pathways, influencing the formation and degradation of complex molecules.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the activity of β-hydroxy acids within cells, which are involved in the formation of lipopolysaccharides and other cellular components . These effects can lead to changes in cell behavior and function, highlighting the compound’s significance in cellular biochemistry.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with β-hydroxy acids, for instance, involves the reduction and inversion of isomers, which are critical for its biochemical activity . These molecular interactions underline the compound’s role in modulating biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are essential factors that influence its long-term effects on cellular function. Studies have shown that the compound can be effectively synthesized and maintained in stable conditions, ensuring its efficacy in biochemical experiments . Long-term studies in vitro and in vivo have demonstrated its consistent impact on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Threshold effects have been observed, where low doses may have minimal impact, while higher doses can lead to significant biochemical changes. Toxic or adverse effects at high doses have also been reported, indicating the importance of dosage regulation in experimental settings . These findings are crucial for understanding the compound’s safety and efficacy in biological systems.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its biochemical activity. The compound’s role in the metabolism of β-hydroxy acids, for instance, highlights its involvement in critical biochemical processes . These interactions can affect metabolic flux and metabolite levels, underscoring the compound’s significance in metabolic biochemistry.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are vital for its biochemical activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation within specific cellular compartments . These interactions are crucial for its efficacy in biochemical reactions and cellular processes.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects precisely where needed within the cell, enhancing its biochemical efficacy.
Eigenschaften
IUPAC Name |
methyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]-5-nitropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O6/c1-16(2,3)26-15(22)18-10-5-6-19(9-10)13-12(14(21)25-4)7-11(8-17-13)20(23)24/h7-8,10H,5-6,9H2,1-4H3,(H,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHSHYKUHDXSNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=C(C=C(C=N2)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201117709 | |
| Record name | Methyl 2-[3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-pyrrolidinyl]-5-nitro-3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201117709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1242268-00-3 | |
| Record name | Methyl 2-[3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-pyrrolidinyl]-5-nitro-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1242268-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-[3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-pyrrolidinyl]-5-nitro-3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201117709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B1420979.png)







![2-{[6-(3,5-Dimethyl-1H-pyrazol-1-YL)-1,2,4,5-tetrazin-3-YL]amino}-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B1420994.png)
